![molecular formula C26H23ClN2O4 B2741282 2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate CAS No. 361159-03-7](/img/structure/B2741282.png)
2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate
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Description
The compound “2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate” is a complex organic molecule. It has a naphthalimide unit which is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalimide unit that is almost planar . The carboximide N atom and the five C atoms of the ethoxy-carbonyl-methyl substituent also lie close to a common plane . The piperidine ring adopts a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density . More specific information may be found in specialized chemical literature or databases .Scientific Research Applications
- Anticancer Agents : Investigations focus on derivatives of this compound as potential anticancer agents. By modifying the substituents, scientists aim to enhance cytotoxicity against cancer cells while minimizing harm to healthy tissues .
- Chemosensor Systems : The compound’s structural features make it suitable for developing chemosensors. These sensors can detect specific protein-protein interactions, aiding in understanding cellular processes and disease mechanisms .
Chemical Biology and Medicinal Chemistry
Protein-Protein Interaction Studies
Photophysics and Optoelectronics
properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-18-9-7-17(8-10-18)26(32)33-16-15-29-24(30)20-6-4-5-19-22(28-13-2-1-3-14-28)12-11-21(23(19)20)25(29)31/h4-12H,1-3,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZKQDUDNRBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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